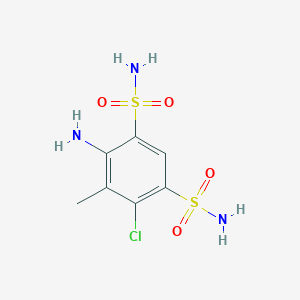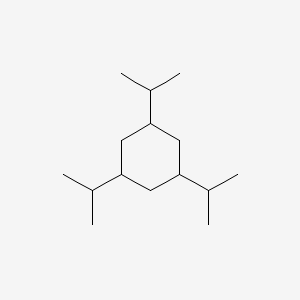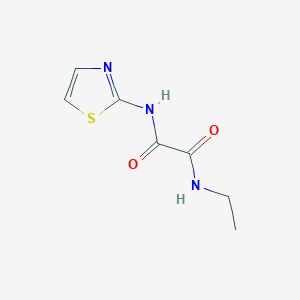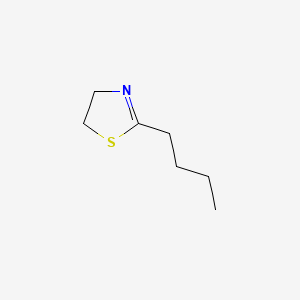![molecular formula C23H40N2O2 B12002438 N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
N-[(E)-furan-2-ylmethylideneamino]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-furan-2-ylmethylideneamino]octadecanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an octadecanamide moiety through a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]octadecanamide typically involves the condensation reaction between furan-2-carbaldehyde and octadecanamide in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-furan-2-ylmethylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]octadecanamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The Schiff base linkage can undergo hydrolysis under physiological conditions, releasing the active furan and amide components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
- Octadecanamide
- Stearamide
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]octadecanamide is unique due to its specific combination of a furan ring and an octadecanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity in different environments.
Propiedades
Fórmula molecular |
C23H40N2O2 |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]octadecanamide |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(26)25-24-21-22-18-17-20-27-22/h17-18,20-21H,2-16,19H2,1H3,(H,25,26)/b24-21+ |
Clave InChI |
UZHUIYGJBVAYNG-DARPEHSRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)




![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)

